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molecular formula C6H7BrN2O2S B1265807 4-Bromobenzenesulfonohydrazide CAS No. 2297-64-5

4-Bromobenzenesulfonohydrazide

Cat. No. B1265807
M. Wt: 251.1 g/mol
InChI Key: UXGNIMVLJMBZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04479953

Procedure details

p-Bromobenzenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-bromobenzenesulfonyl chloride with hydrazine to form p-bromobenzenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Bromobenzenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C(C=[N:11][NH:12][S:13]([C:16]2[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][CH:17]=2)(=[O:15])=[O:14])=NC(Cl)=C(Cl)N=1.BrC1C=CC(S(Cl)(=O)=O)=CC=1.NN>>[Br:22][C:19]1[CH:18]=[CH:17][C:16]([S:13]([NH:12][NH2:11])(=[O:14])=[O:15])=[CH:21][CH:20]=1

Inputs

Step One
Name
p-Bromobenzenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C=NNS(=O)(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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